
Methyl ganoderate A acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ganoderate A acetonide is a lanostane triterpenoid compound derived from the fruiting bodies of the Ganoderma lucidum mushroom. This compound is known for its unique acetonide unit and has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for research in Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl ganoderate A acetonide can be synthesized through the acetalization of native ganoderic acid C with acetone. This process involves the reaction of ganoderic acid C with acetone under acidic conditions to form the acetonide unit .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of ganoderic acid C from Ganoderma lucidum, followed by its chemical modification to introduce the acetonide group. Extraction methods may include the use of organic solvents such as ethanol and methanol, as well as advanced techniques like ultra-sonication and microwave technology .
Análisis De Reacciones Químicas
Types of Reactions: Methyl ganoderate A acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Methyl ganoderate A acetonide has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and modification of triterpenoids.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool for studying enzyme inhibition and neurodegenerative diseases.
Mecanismo De Acción
Methyl ganoderate A acetonide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
Ganodermacetal: Another triterpenoid with an acetonide unit, isolated from Ganoderma amboinense.
Ganoderic Acid C: The precursor to methyl ganoderate A acetonide, lacking the acetonide modification.
Methyl Ganoderate E: A related compound with similar biological activities, derived from Ganoderma lucidum.
Uniqueness: this compound is unique due to its specific acetonide unit, which distinguishes it from other triterpenoids. This structural feature contributes to its distinct biological activities, particularly its potent acetylcholinesterase inhibitory effect, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C34H50O7 |
|---|---|
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
methyl (2R,6R)-6-[(1S,3R,8S,12R,13R,15S,20R)-4,4,8,12,17,17,20-heptamethyl-5,10-dioxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C34H50O7/c1-18(13-20(35)14-19(2)29(38)39-10)21-15-26-34(9)28-23(40-31(5,6)41-26)16-24-30(3,4)25(37)11-12-32(24,7)27(28)22(36)17-33(21,34)8/h18-19,21,23-24,26H,11-17H2,1-10H3/t18-,19-,21-,23+,24+,26+,32+,33-,34+/m1/s1 |
Clave InChI |
UPFROXHCAPHGNO-MHOQKGQJSA-N |
SMILES isomérico |
C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |
SMILES canónico |
CC(CC(=O)CC(C)C(=O)OC)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
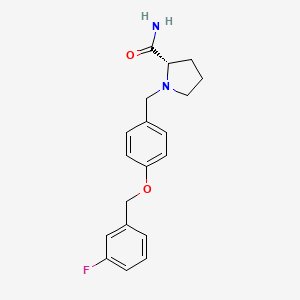


![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
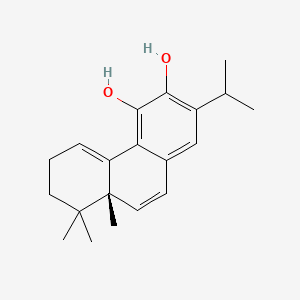
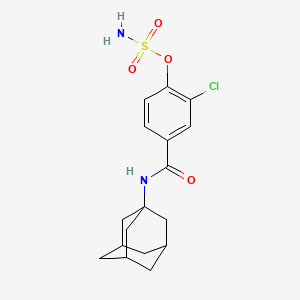
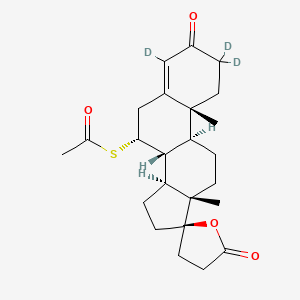

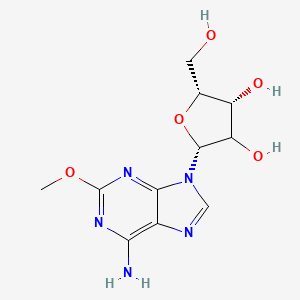


![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

